N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide

Catalog No.
S6031639
CAS No.
M.F
C13H14Cl3NO
M. Wt
306.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide

Product Name

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide

IUPAC Name

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide

Molecular Formula

C13H14Cl3NO

Molecular Weight

306.6 g/mol

InChI

InChI=1S/C13H14Cl3NO/c14-9-6-11(16)12(7-10(9)15)17-13(18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18)

InChI Key

POVNYYUHPKUOSR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

The exact mass of the compound N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide is 305.014097 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide is an organic compound characterized by its structure, which consists of a cyclohexane ring substituted with a carboxamide group and a 2,4,5-trichlorophenyl moiety. This compound can be classified as an aromatic amide due to the presence of the amide functional group (-C(=O)NH-) attached to a cyclohexane ring. The trichlorophenyl group indicates the presence of three chlorine atoms attached to a phenyl ring at the 2, 4, and 5 positions, which significantly influences the compound's chemical properties and biological activities.

Typical for amides and aromatic compounds:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid (cyclohexanecarboxylic acid) and an amine (trichlorophenylamine).
  • Nucleophilic Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles can replace chlorine atoms leading to various derivatives.
  • Reduction: The carbonyl group in the amide can be reduced to form an amine using reducing agents like lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The trichlorophenyl group is electron-deficient due to the electronegative chlorine atoms, making it susceptible to electrophilic substitution reactions at available positions on the ring.

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide exhibits notable biological activities that make it a subject of interest in pharmacology and toxicology:

  • Antimicrobial Activity: Research indicates that this compound may possess antimicrobial properties against various bacterial strains.
  • Insecticidal Properties: The compound has been studied for its effectiveness as an insecticide, particularly against agricultural pests.
  • Potential Anticancer Activity: Preliminary studies suggest that N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells.

The synthesis of N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide typically involves several steps:

  • Formation of Cyclohexanecarboxylic Acid: Cyclohexane can be carboxylated using carbon dioxide under high pressure and temperature conditions to yield cyclohexanecarboxylic acid.
  • Amidation Reaction: The cyclohexanecarboxylic acid can then be converted into its corresponding amide by reacting it with 2,4,5-trichloroaniline in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or using heat.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to obtain high purity levels.

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide finds applications in various fields:

  • Agriculture: As an insecticide or pesticide due to its effectiveness against specific pests.
  • Pharmaceuticals: Potential use in drug development for antimicrobial or anticancer therapies.
  • Research: Utilized in studies exploring the mechanisms of action of similar compounds and their effects on biological systems.

Interaction studies of N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide focus on its interactions with biological macromolecules:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can reveal insights into its pharmacokinetics and potential side effects.
  • Enzyme Inhibition: Studies assessing its role as an inhibitor of specific enzymes involved in metabolic pathways are crucial for understanding its biological activity.
  • Cellular Interaction: Research on how this compound interacts with cellular membranes and its uptake by cells provides information on its bioavailability and efficacy as a therapeutic agent.

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide shares structural and functional similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
N-(2-chlorophenyl)cyclohexanecarboxamideChlorine substitution at one positionModerate antimicrobial activity
N-(3,4-dichlorophenyl)cyclohexanecarboxamideTwo chlorine substitutions on phenyl ringPotential herbicidal properties
N-(phenyl)cyclohexanecarboxamideNo chlorine substitutionsLess potent than trichloro derivative
2,4-Dichlorophenoxyacetic acidContains ether linkage instead of amideWidely used herbicide

Uniqueness

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide is unique due to its specific arrangement of three chlorine atoms on the phenyl ring combined with a cyclohexane backbone that enhances its biological activity compared to simpler derivatives. Its potential applications in agriculture and pharmaceuticals further distinguish it from related compounds.

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

305.014097 g/mol

Monoisotopic Mass

305.014097 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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